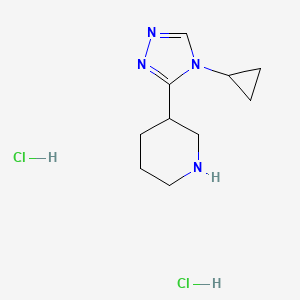

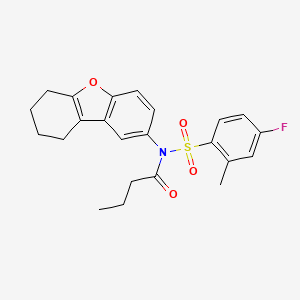

3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride” is a chemical compound with the molecular formula C10H18Cl2N4 . It is related to a class of compounds known as VHL inhibitors, which are used for the treatment of conditions such as anemia, ischemia, stroke, and damage to the cardiovascular system during ischemia .

Applications De Recherche Scientifique

Synthesis and Bioactivity of Related Compounds

Synthesis and Crystal Structure Studies : A study conducted on the synthesis and crystal structure of a novel bioactive heterocycle related to antiviral drugs like Nevirapine, highlighting the importance of structural characterization for molecular modeling and biological study. This research demonstrates the relevance of synthesizing and studying novel compounds for potential applications in drug development, particularly in antiviral therapy (Thimmegowda et al., 2009).

Antibacterial Agents : The creation of 4-substituted 4-(1H-1,2,3-triazol-1-yl)piperidine compounds and their integration into fluoroquinolones to enhance antibacterial activity against multidrug-resistant strains showcases the potential of structural modifications in existing drug frameworks to address antibiotic resistance, indicating a possible area of application for similar compounds (Huang et al., 2010).

Antimicrobial and Anticancer Activities : Research involving the synthesis of new 1,2,4-triazole derivatives demonstrated that these compounds possess significant antimicrobial and, in some cases, anticancer activities. This suggests the utility of similar structural motifs in developing new therapeutic agents with potential applications in treating infections and cancer (Bektaş et al., 2007).

Enantioselective Synthesis for CGRP Receptor Inhibition : The development of a potent CGRP receptor antagonist through a convergent, stereoselective synthesis highlights the role of enantioselective processes in creating highly specific and effective therapeutic agents, illustrating another potential application area for complex heterocyclic compounds (Cann et al., 2012).

Mécanisme D'action

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves the reaction of 4-cyclopropyl-1,2,4-triazole-3-amine with piperidine in the presence of a suitable solvent and reagents to form the desired product. The dihydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "4-cyclopropyl-1,2,4-triazole-3-amine", "Piperidine", "Suitable solvent", "Reagents" ], "Reaction": [ "Step 1: Dissolve 4-cyclopropyl-1,2,4-triazole-3-amine in a suitable solvent.", "Step 2: Add piperidine to the solution and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain the dihydrochloride salt." ] } | |

Numéro CAS |

1305712-63-3 |

Formule moléculaire |

C10H17ClN4 |

Poids moléculaire |

228.72 g/mol |

Nom IUPAC |

3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidine;hydrochloride |

InChI |

InChI=1S/C10H16N4.ClH/c1-2-8(6-11-5-1)10-13-12-7-14(10)9-3-4-9;/h7-9,11H,1-6H2;1H |

Clé InChI |

DYMGBJRZVIKTSP-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)C2=NN=CN2C3CC3.Cl.Cl |

SMILES canonique |

C1CC(CNC1)C2=NN=CN2C3CC3.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)

![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)

![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)

![N-(5-((2,5-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2973774.png)